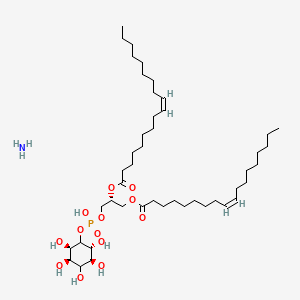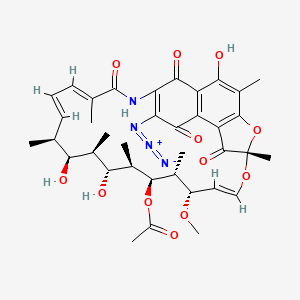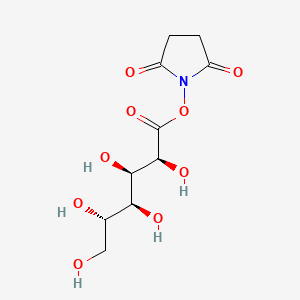
-myo-inositol) Ammonium Salt"
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-myo-Inositol Ammonium Salt: is a derivative of myo-inositol, a naturally occurring carbohydrate found in many plants and animals. This compound is known for its role in cell growth, function, and signaling. The ammonium salt form enhances its solubility and stability, making it more suitable for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of D-myo-Inositol Ammonium Salt typically involves the phosphorylation of myo-inositol followed by the addition of ammonium ions. The reaction conditions include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of D-myo-Inositol Ammonium Salt involves large-scale chemical reactors where the reaction conditions are tightly controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
D-myo-Inositol Ammonium Salt can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form inositol phosphates.
Reduction: : Reduction reactions can lead to the formation of reduced inositol derivatives.
Substitution: : Substitution reactions can occur at the hydroxyl groups of the inositol ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and periodic acid (HIO4).
Reduction: : Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: : Substituting agents like alkyl halides and various catalysts are employed.
Major Products Formed
Oxidation: : Inositol phosphates, such as inositol trisphosphate (IP3).
Reduction: : Reduced inositol derivatives.
Substitution: : Alkylated inositol derivatives.
Wissenschaftliche Forschungsanwendungen
D-myo-Inositol Ammonium Salt is widely used in scientific research due to its role in cell signaling and metabolism. It is used in:
Chemistry: : As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : In studies related to cell growth, differentiation, and apoptosis.
Medicine: : Investigated for its potential therapeutic effects in conditions such as polycystic ovary syndrome (PCOS) and insulin resistance.
Industry: : Used in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The compound exerts its effects primarily through its role as a signaling molecule. It interacts with various molecular targets, including inositol receptors and enzymes involved in the phosphoinositide signaling pathway. This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
D-myo-Inositol Ammonium Salt is similar to other inositol phosphates, such as inositol trisphosphate (IP3) and inositol hexakisphosphate (IP6). it is unique in its ammonium salt form, which enhances its solubility and stability. This makes it more suitable for certain applications where these properties are critical.
List of Similar Compounds
Inositol trisphosphate (IP3)
Inositol hexakisphosphate (IP6)
Myo-inositol
Scyllo-inositol
Chiro-inositol
Eigenschaften
Molekularformel |
C45H86NO13P |
|---|---|
Molekulargewicht |
880.1 g/mol |
IUPAC-Name |
azane;[(2R)-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C45H83O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,37,40-45,48-52H,3-16,21-36H2,1-2H3,(H,53,54);1H3/b19-17-,20-18-;/t37-,40?,41-,42+,43-,44-,45?;/m1./s1 |
InChI-Schlüssel |
BNQXGMKDXNGGJW-KQGVMXTASA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[1-(6-Bromopyridin-2-yl)piperidin-4-yl]-(2-hydroxyethyl)amino]butan-1-ol](/img/structure/B15354817.png)

![10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine;hydrate;hydrochloride](/img/structure/B15354841.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-7-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15354844.png)





![2-(5-Hydroxy-1H-pyrazol-4-yl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B15354870.png)
![6-[(6-chloropyridin-3-yl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B15354874.png)

